BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Utilizing
Org 25935 In Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental
mechanism underlying learning and memory. A key player in synaptic plasticity is the N-methyl-
D-aspartate (NMDA) receptor, whose activation is a critical trigger for both long-term
potentiation (LTP) and long-term depression (LTD). The function of the NMDA receptor is
uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine
or D-serine.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By
blocking the reuptake of glycine from the synaptic cleft, Org 25935 effectively increases the
local concentration of this NMDA receptor co-agonist.[3][4] This enhancement of NMDA
receptor function makes Org 25935 a valuable pharmacological tool for investigating the
mechanisms of synaptic plasticity and for exploring potential therapeutic avenues for cognitive
disorders associated with NMDA receptor hypofunction.[5][6]

These application notes provide detailed protocols for utilizing Org 25935 to study synaptic
plasticity in ex vivo hippocampal slices, a well-established model for investigating the cellular
and molecular basis of learning and memory.

Mechanism of Action
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Org 25935 elevates extracellular glycine levels, thereby enhancing the activation of NMDA
receptors. This modulation of NMDA receptor activity can have a bidirectional effect on synaptic
plasticity. Lower concentrations of GlyT-1 inhibitors have been shown to facilitate the induction

of LTP, while higher concentrations can lead to the induction of LTD.[7][8] This suggests that

the precise level of NMDA receptor co-agonist site occupancy is critical in determining the

direction of synaptic plasticity. The downstream signaling cascades influenced by Org 25935-

mediated NMDA receptor potentiation include the ERK1/2 pathway, which is implicated in
AMPA receptor trafficking and function.[9][10]

Quantitative Data for Org 25935 and Related GlyT-1

Inhibitors

The following table summarizes key quantitative data for Org 25935 and other relevant GlyT-1

inhibitors. This information is crucial for experimental design, particularly for determining

appropriate working concentrations.

Species/Syste
Compound Parameter Value Reference
m
Org 25935 ICso for GlyT-1 100 nM Not specified [2]
) 87% increase in o
Effect on Glycine Rat (in vivo, 6
Org 25935 nucleus ] [11]
Levels mg/kg, i.p.)
accumbens
Sarcosine (GlyT-  Concentration for Rat Hippocampal
I : . 20mM : [7]
1 inhibitor) LTP induction Slices
Sarcosine (GlyT-  Concentration for Rat Hippocampal
- o 5.0 mM _ [7]
1 inhibitor) LTD induction Slices
Iclepertin (GlyT-1  Effect on Glycine  50-60% increase
o ) Human [6]
inhibitor) Levels in CSF
) Rat Hippocampal
Generic GLYT1 Effect on PSC
) ] Increase Neurons (100 [12]
Antagonist Amplitude
nM)
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Experimental Protocols
Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard
method for ex vivo electrophysiological and imaging studies of synaptic plasticity.[1][2][5][13]
[14]

Materials:

Rodent (e.g., C57BL/6 mouse or Wistar rat)

¢ Anesthetic (e.g., isoflurane)

o Dissection tools (scissors, forceps, scalpel)

e Vibratome

« Ice-cold cutting solution (see composition below)

o Atrtificial cerebrospinal fluid (aCSF) (see composition below)
e Carbogen gas (95% Oz, 5% CO2)

 Incubation chamber

Solutions:

e Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCI, 1.25 NaH2PO4, 26 NaHCOs, 10 D-
glucose, 3 MgClz, 1 CaClz. Continuously bubbled with carbogen.

o Atrtificial Cerebrospinal Fluid (aCSF) (in mM): 124 NacCl, 2.5 KCI, 1.25 NaH2POa, 26
NaHCOs, 10 D-glucose, 1.3 MgClz, 2.5 CaClz. Continuously bubbled with carbogen.

Procedure:
o Anesthetize the animal with isoflurane and decapitate.

o Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://en.bio-protocol.org/en/bpdetail?id=2699&type=0
https://pubmed.ncbi.nlm.nih.gov/28049780/
https://www.researchgate.net/publication/388346926_Hippocampal_slice_preparation_for_electrophysiology_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3499947/
https://precisionary.com/a-comprehensive-protocol-guide-to-acute-brain-slices-for-electrophysiology/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« |solate the hippocampus.

e Mount the hippocampus on the vibratome stage and submerge it in ice-cold, carbogenated
cutting solution.

e Cut 300-400 pm thick transverse slices.

o Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for
at least 30 minutes.

 After the recovery period, maintain the slices at room temperature in carbogenated aCSF
until use.

Electrophysiological Recording of Long-Term
Potentiation (LTP)

This protocol outlines the steps for inducing and recording LTP in the CAL region of
hippocampal slices, using Org 25935 to modulate plasticity.

Materials:

e Prepared acute hippocampal slices

e Recording chamber for electrophysiology

e aCSF

o Stimulating and recording electrodes

o Amplifier and data acquisition system

e Org 25935 stock solution (in DMSO or water)
Procedure:

o Transfer a hippocampal slice to the recording chamber and continuously perfuse with
carbogenated aCSF at 28-30°C.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in
the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials
(FEPSPs).

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a
low frequency (e.g., 0.05 Hz).

Apply Org 25935 to the perfusion bath at the desired concentration (e.g., 100 nM - 1 pM,
based on its ICso and the effects of related compounds). Allow the drug to perfuse for at least
20-30 minutes.

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst
stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or
a tetanus (e.g., a single 1-second train of 100 Hz).

Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Calcium Imaging of Synaptic Activity

This protocol describes how to use calcium imaging to investigate the effects of Org 25935 on

synaptic calcium dynamics.

Materials:

Prepared acute hippocampal slices

Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like
GCaMP)

Two-photon or confocal microscope
Recording chamber for imaging
aCSF

Org 25935 stock solution
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Procedure:

Incubate hippocampal slices with a calcium indicator dye according to the manufacturer's
instructions.

o Transfer a slice to the imaging chamber and perfuse with carbogenated aCSF.
« ldentify a region of interest, such as the dendritic spines of CA1 pyramidal neurons.

o Establish a baseline of spontaneous or evoked calcium transients. For evoked transients,
place a stimulating electrode as in the electrophysiology protocol.

o Perfuse the slice with aCSF containing Org 25935 at the desired concentration.

o After a stable drug effect is achieved, record calcium transients during baseline and in
response to synaptic stimulation (e.g., a short train of action potentials).

» Analyze the amplitude and kinetics of the calcium transients to determine the effect of Org
25935 on calcium influx through NMDA receptors.[15][16]

Visualizations
Signaling Pathway of Org 25935 in Modulating Synaptic
Plasticity
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Caption: Signaling pathway of Org 25935 in synaptic plasticity.

Experimental Workflow for Studying Org 25935 Effects
on LTP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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